Studies have shown that Uprosertib can have various effects on cancer cells, including:
Uprosertib is a small molecule compound primarily recognized for its role as a pan-Akt inhibitor. The chemical formula for uprosertib is C₁₈H₁₆Cl₂F₂N₄O₂, and its IUPAC name is N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide . Uprosertib has gained attention in clinical trials targeting various cancers, including melanoma and solid tumors, due to its potential to inhibit the Akt signaling pathway, which is crucial for cellular processes such as metabolism, proliferation, and survival .
Uprosertib acts by inhibiting the Akt signaling pathway. In normal cellular function, Akt is activated by phosphorylation. Once activated, Akt phosphorylates various downstream proteins involved in cell survival, proliferation, and metabolism [].
Uprosertib binds competitively to the ATP-binding pocket of Akt, preventing ATP from binding and subsequent activation of Akt. This leads to the inhibition of Akt signaling and its downstream effects, potentially leading to cell death in cancer cells that rely heavily on Akt for survival [].
Uprosertib's mechanism of action involves the inhibition of the Akt kinase pathway. It acts by binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation. This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells . Studies have shown that uprosertib can induce a dose-dependent increase in caspase-3/7 activity, indicating its potential to promote apoptosis in cancerous cell lines .
Uprosertib exhibits significant biological activity against various cancer types by disrupting the Akt signaling pathway. In preclinical studies, it has demonstrated efficacy in reducing tumor growth and enhancing the effectiveness of other therapeutic agents . Additionally, it has been shown to interact with lactic acid levels in tumor microenvironments, which can influence its apoptotic effects . The compound has also been linked to immune modulation through upregulation of certain immune markers .
The synthesis of uprosertib involves several steps that typically include:
The detailed synthetic pathway is often proprietary and may vary among different research groups or pharmaceutical companies .
Uprosertib is primarily investigated for its applications in oncology. Its ability to inhibit Akt makes it a candidate for treating:
Additionally, ongoing research explores its potential use in combination therapies to enhance the efficacy of existing treatments .
Uprosertib has been studied for its interactions with various biological molecules and pathways. Key findings include:
Several compounds exhibit structural and functional similarities to uprosertib, particularly those targeting the Akt signaling pathway. Below are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
GSK690693 | C₁₈H₁₈ClF₃N₄O₂ | Selective for Akt1 and Akt2; used in preclinical studies. |
MK-2206 | C₁₇H₁₅F₂N₃O | Allosteric inhibitor of Akt; differs in binding site mechanism. |
Perifosine | C₂₃H₂₃N₃O | Targets multiple signaling pathways beyond Akt; used in clinical trials. |
Uprosertib is unique due to its broad inhibitory action across all three isoforms of Akt (Akt1, Akt2, and Akt3), making it a versatile candidate for cancer therapy compared to other more selective inhibitors .